Cas no 1705578-12-6 (Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate)

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The trifluoroborate (BF₃K) moiety enhances shelf life and handling compared to boronic acids, while the (4-chlorophenyl)amido group provides a versatile intermediate for constructing complex aryl and heteroaryl structures. Its crystalline solid form ensures consistent purity and ease of quantification in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where selective C-C bond formation is critical. Its compatibility with mild reaction conditions and broad functional group tolerance make it a practical choice for advanced organic synthesis.
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate structure
1705578-12-6 structure
商品名:Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
CAS番号:1705578-12-6
MF:C9H9BClF3KNO
メガワット:289.531372785568
CID:4703678

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 化学的及び物理的性質

名前と識別子

    • potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
    • AM87579
    • Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
    • インチ: 1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
    • InChIKey: VYTBQSKVVKRHON-UHFFFAOYSA-N
    • ほほえんだ: [K+].ClC1C=CC(=CC=1)NC(CC[B-](F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • トポロジー分子極性表面積: 29.1

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P855340-1g
Potassium (3-((4-chlorophenyl)amino) -3-oxopropyl)trifluoroborate
1705578-12-6 98%
1g
¥4,383.00 2022-09-01
TRC
P126665-250mg
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
1705578-12-6
250mg
$ 475.00 2022-06-03
TRC
P126665-500mg
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
1705578-12-6
500mg
$ 790.00 2022-06-03

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate 関連文献

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborateに関する追加情報

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate: A Comprehensive Overview

Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate, with the CAS number 1705578-12-6, is a compound of significant interest in the fields of organic synthesis and materials science. This compound, often referred to as K(POC) for brevity, is a potassium salt of a trifluoroborate derivative. Its structure consists of a trifluoroborate anion (BF₃⁻) and a cationic moiety containing a 4-chlorophenyl group, an amino group, and a ketone functional group. The combination of these functional groups makes this compound versatile for various applications.

The synthesis of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate typically involves multi-step reactions, including nucleophilic substitution and acid-base chemistry. The use of trifluoroboric acid (HBF₃) as a key reagent ensures the formation of the stable trifluoroborate anion, which is known for its high thermal stability and low toxicity. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

In terms of applications, K(POC) has shown promise in catalysis. The trifluoroborate group acts as a Lewis acid, facilitating various organic transformations, including Friedel-Crafts alkylation and acylation. Moreover, the presence of the amino and ketone groups in the cationic part enables this compound to act as a bifunctional catalyst, capable of promoting both electrophilic and nucleophilic reactions. Recent research has demonstrated its effectiveness in asymmetric catalysis, where it has been used to synthesize chiral molecules with high enantioselectivity.

The structural versatility of Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate also makes it an attractive candidate for use in electrochemistry. The trifluoroborate anion is known for its excellent ion-conducting properties, making it suitable for applications in batteries and supercapacitors. Additionally, the amino group in the cation can be functionalized further to tailor the electronic properties of the compound for specific electrochemical applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of K(POC). Density functional theory (DFT) calculations have revealed that the amino group plays a crucial role in stabilizing transition states during catalytic cycles. This understanding has led to the development of more efficient catalytic systems based on this compound.

In conclusion, Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate is a multifaceted compound with applications spanning organic synthesis, catalysis, and electrochemistry. Its unique combination of functional groups and structural features makes it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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